Superior STING Binding Affinity: SR-717 vs. A4 Analogue
In direct isothermal titration calorimetry (ITC) assays, SR-717 demonstrates significantly higher affinity for hSTING REF protein compared to the analogue A4. SR-717 binds with a dissociation constant (Kd) of 526 nM, whereas A4 exhibits a Kd of 3.23 nM under identical experimental conditions .
| Evidence Dimension | Binding affinity (Kd) to hSTING REF protein |
|---|---|
| Target Compound Data | 526 nM (Kd) |
| Comparator Or Baseline | STING agonist A4: 3.23 nM (Kd) |
| Quantified Difference | SR-717 Kd is 163-fold higher (weaker) than A4; this provides critical benchmark data for structure-activity relationship (SAR) optimization. |
| Conditions | Isothermal Titration Calorimetry (ITC) assay using purified hSTING REF protein |
Why This Matters
This data establishes SR-717 as the reference benchmark for a specific binding mode, enabling SAR-driven optimization and differentiating it from higher-affinity analogues like A4 for studies where moderate affinity is desired.
